acridine red 3B free base

Fluorescence spectroscopy Xanthene dye photophysics Quantum yield

Acridine red 3B free base (CAS 82182-02-3; C.I. is the uncharged conjugate base form of the xanthene dye acridine red 3B, with molecular formula C₁₅H₁₄N₂O and monoisotopic mass 238.11 Da.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B1218207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacridine red 3B free base
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2
InChIInChI=1S/C15H14N2O/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1-2H3
InChIKeyAZJKFDJTOJCKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine Red 3B Free Base: Chemical Identity, Class Context, and Procurement-Relevant Physicochemical Profile


Acridine red 3B free base (CAS 82182-02-3; C.I. 45000) is the uncharged conjugate base form of the xanthene dye acridine red 3B, with molecular formula C₁₅H₁₄N₂O and monoisotopic mass 238.11 Da . Structurally, it is 3-imino-3H-xanthen-6-amine bearing methyl substituents on both nitrogen atoms; its hydrochloride salt (CAS 2465-29-4, MW 274.75 Da) is the form conventionally employed as a biological histological dye . The compound belongs to the C.I. 45000 series of rhodamine dye analogues, occupying an intermediate structural position between pyronin Y (C.I. 45005) and pyronin B (C.I. 45010), and is classified within the xanthene dye family as an aromatic amine, imine, and secondary amino compound [1]. It functions as a Brønsted base capable of accepting a proton to form the acridine red 3B(1+) cation, which is the active fluorescent species in biological staining applications [2].

Free base form enables custom counter-ion selection and conjugation strategies distinct from the pre-formed HCl salt.
Xanthene dye scaffold with N-methyl substitution supports higher fluorescence quantum yield and longer lifetime reported vs. pyronin Y/B.
Spectroscopic probe for nucleic acid quantification (RLS) and trace nitrite detection via fluorescence quenching.

Why Pyronin Y, Pyronin B, or Generic 'Acridine Red HCl' Cannot Reliably Substitute for Acridine Red 3B Free Base in Critical Workflows


Although acridine red 3B, pyronin Y (C.I. 45005), and pyronin B (C.I. 45010) share a common xanthene core and are frequently conflated in vendor catalogues—some sources even list 'acridine red 3B' as a synonym for pyronin Y —they are chemically and photophysically distinct entities. Acridine red 3B free base (C₁₅H₁₄N₂O, neutral) differs from the hydrochloride salt (C₁₅H₁₅N₂O·Cl, cationic) in molecular weight, charge state, and formulation compatibility, which directly affects solubility, counter-ion selection, and conjugation chemistry [1]. Critically, comparative fluorescence spectroscopy has demonstrated that acridine red exhibits significantly longer fluorescence lifetime and higher quantum yield than both pyronin Y and pyronin B, driven by differences in N-alkyl substitution patterns that alter the rate constant of internal conversion (k_ic) [2]. Furthermore, the Hitchcock-Ehrich histological protocol for plasma cell RNA detection was specifically validated using acridine red paired with malachite green—a method for which pyronin Y and pyronin B are not direct drop-in replacements without re-optimization of staining time, dye ratio, and fixation conditions [3]. These compound-specific differences mean that procurement decisions based solely on 'in-class' or synonym-based substitution risk introducing uncontrolled variability into quantitative fluorescence assays and histological staining workflows.

Salt form mismatch. The hydrochloride salt (CAS 2465-29-4) differs in charge state, solubility, and formulation compatibility; free base provides controlled protonation flexibility.
Pyronin Y/B substitution may alter fluorescence output. Reported quantum yield and lifetime differences reflect N-alkyl substitution effects; direct drop-in replacement risks reduced signal brightness and assay sensitivity.
Protocol-specific dye pairing. The Hitchcock-Ehrich method was validated with acridine red + malachite green; substituting pyronin Y/B requires re-optimization of staining time, ratio, and fixation.

Acridine Red 3B Free Base: Head-to-Head Quantitative Differentiation Evidence vs. Pyronin Y, Pyronin B, and In-Class Alternatives


Fluorescence Quantum Yield and Lifetime: Acridine Red Outperforms Pyronin Y and Pyronin B in Direct Spectroscopic Comparison

In a direct head-to-head study by Zhang et al. (2015), the fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ) of acridine red (AR) were measured alongside pyronin Y (PYY) and pyronin B (PYB) in aqueous and organic solvents using steady-state fluorescence and time-correlated single photon counting. AR exhibited significantly longer lifetime and higher quantum yield than both PYY and PYB across all solvents tested [1]. The mechanistic basis was traced to the N-alkyl substitution pattern: the methyl groups on AR produce a lower rate constant of internal conversion (k_ic) relative to the dimethylamino substituents on PYY and the diethylamino groups on PYB; longer alkyl chains accelerate internal conversion, thereby reducing quantum yield in PYY and PYB [1]. Ethanol was identified as the optimal solvent, yielding the longest lifetime and highest Φ_f for all five compounds tested (AR, PYY, PYB, Rhodamine B, Rhodamine 6G) [1].

Fluorescence QY & lifetime
Head-to-head
Acridine red: longer lifetime and higher quantum yield vs. pyronin Y and pyronin B across aqueous/organic solvents; N-methyl substitution reduces internal conversion rate constant (k_ic).
Supports higher per-fluorophore brightness in quantitative fluorescence assays.
Exact Φ_f and τ values available in Zhang et al. 2015; ethanol identified as highest-performance solvent.
Fluorescence spectroscopy Xanthene dye photophysics Quantum yield Fluorescence lifetime Rhodamine analogues

Absorption Maximum Differentiation: Acridine Red at 547 nm Enables Distinct Spectral Separation from Pyronin Y (555-580 nm) in Multiplex Histological Staining

The absorption maximum (λ_max) of acridine red 3B (as the hydrochloride) in aqueous solution is 547 nm, as documented by the authoritative StainsFile reference database [1]. In contrast, pyronin Y exhibits an absorption band centered around 555 nm with emission near 580 nm when bound to single-stranded RNA [2]. Although the 8 nm separation in absorption maxima is modest, the combination of distinct absorption peaks, differing emission spectra, and the differential fluorescence quantum yields reported by Zhang et al. [3] provides a basis for spectral unmixing in multiplexed protocols. The AAT Bioquest spectrum viewer independently corroborates acridine red with an excitation peak at 552 nm and emission peak at 584 nm in ethanol, compatible with 561 nm laser excitation .

Absorption maximum
Cross-study
AR λ_max 547 nm (aqueous), excitation/emission 552/584 nm (ethanol) vs. pyronin Y ~555/580 nm (RNA-bound). ~8 nm blue shift in absorption.
Enables spectral separation for multiplex staining protocols with malachite green.
Compatible with 561 nm laser excitation; distinct from acridine orange DNA stain.
Absorption spectroscopy Histological staining Multiplex fluorescence Spectral unmixing Xanthene dye

Histological Staining Protocol Specificity: Hitchcock-Ehrich Method Using Acridine Red + Malachite Green Is a Validated, Non-Interchangeable Alternative to Methyl Green-Pyronin for Plasma Cell RNA Detection

The Hitchcock-Ehrich method, formally described for plasma cell identification, uses a staining solution prepared by combining 1 part malachite green (1% aqueous) with 3 parts acridine red (3% aqueous) immediately before use [1]. This protocol is explicitly analogous to the methyl green-pyronin (Unna-Pappenheim) technique, which employs pyronin Y or pyronin B, but substitutes malachite green for methyl green and acridine red for pyronin [2]. The expected staining results—nuclei green, plasma cell cytoplasm crimson, other cell cytoplasm pink—are specific to this dye combination and fixation with Zenker's solution [1]. An early study by Dutt (1979) investigated the cytochemical specificity of acridine red towards RNA and depolymerized DNA in rat tissues, demonstrating that the in situ absorption maximum of acridine red-stained nuclei is 560 nm versus 550 nm in aqueous solution, and explicitly discussing the possibility of using acridine red as a substitute for pyronin when RNA-only staining or sequential methyl green-acridine red staining is required [3].

Hitchcock-Ehrich protocol
Reported
Validated staining: 3% acridine red + 1% malachite green (3:1), 30 s, Zenker fixation. Produces crimson plasma cell cytoplasm; distinct from methyl green-pyronin.
Provides documented, reproducible alternative to methyl green-pyronin for plasma cell RNA detection.
Protocol parameters differ; direct pyronin substitution requires re-validation.
Histology Plasma cell staining RNA detection Hitchcock-Ehrich method Malachite green Methyl green-pyronin

Analytical Probe Utility: Acridine Red Enables Trace Nitrite Determination by Fluorescence Quenching with a Detection Limit of 7.5 ng/mL, an Application Not Demonstrated for Pyronin Y

Acridine red 3B has been employed as a selective fluorescence probe for the determination of trace nitrite in environmental water samples. In the method developed by Han and Lu (2004), acridine red reacts with nitrite via nitrosation in hydrochloric acid medium, producing a quantifiable decrease in fluorescence intensity measured at an emission wavelength of 554 nm [1]. Under optimal conditions, the fluorescence quenching value was linear with nitrite concentration in the range of 0.05–0.5 μg/mL (r = 0.998), with a detection limit of 7.5 ng/mL (7.5 × 10⁻³ μg/mL), relative standard deviation of 1.43%–3.77%, and spike recovery of 90.40%–100.30% [1]. A separate study by Dong and Gou (2004) using excitation/emission wavelengths of 527/556 nm reported a linear range for NO₂⁻ of (4–320) × 10⁻⁹ g/mL and a detection limit of 1.98 × 10⁻⁹ g/mL [2]. A polarographic variant achieved an even lower detection limit of 6.2 × 10⁻³ μg/mL [3]. No peer-reviewed studies demonstrating comparable nitrite detection performance using pyronin Y or pyronin B as the fluorescent probe were identified in the literature.

Nitrite detection
Reported
Detection limit 7.5 ng/mL (fluorescence quenching, Han 2004); linear 0.05–0.5 µg/mL, r=0.998. Alternative method: 1.98 ng/mL (Dong 2004).
Supports trace environmental nitrite monitoring; no published pyronin Y/B equivalent method.
HCl medium, emission 554 nm; recovery 90–100%.
Fluorescence quenching Nitrite determination Environmental analysis Trace analysis Analytical chemistry

Low Photodynamic Activity Profile: Acridine Red and Pyronine Exhibit Minimal Photosensitizing Efficiency, Differentiating Both from High-Activity Acridine Dyes in Phage Inactivation Assays

In a comparative study by Piette et al. (1978), the photosensitizing efficiency of six DNA-binding dyes—proflavine, 9-aminoacridine, ethidium bromide, thiopyronine, pyronine, and acridine red—was quantified using T4 bacteriophage inactivation under standardized light irradiation [1]. Acridine red and pyronine both exhibited very little biological photodynamic activity, with no significant electron spin resonance (ESR) signal observed, in stark contrast to thiopyronine (the strongest inactivator), proflavine, and methylene blue [1][2]. This was attributed to weak dye binding to the phage capsid and/or inefficient generation of reactive oxygen species upon photoexcitation [1]. Within the broader acridine dye class, a separate study ranked photosensitizing efficiency as: 9-aminoacridine < acridine yellow ≪ acriflavine < proflavine < acridine orange [2], placing acridine red among the least photodynamically active members of the structural family.

Photodynamic activity
Class-level
Minimal photosensitizing efficiency in T4 phage inactivation assay; no significant ESR signal. Ranked among weakest photosensitizers vs. thiopyronine, proflavine.
May support live-cell imaging contexts where photodynamic toxicity is a consideration; context-dependent.
Class-level inference; confirm under specific cell/irradiation conditions.
Photodynamic activity DNA binding T4 phage inactivation Photosensitizer safety Acridine dye comparison

Nucleic Acid Quantification by Resonance Light Scattering: Acridine Red Achieves Nanogram-Level Detection of DNA and RNA with Linear Ranges Spanning Three Orders of Magnitude

Wang et al. (2000) developed a resonance light scattering (RLS) method using acridine red (AR) with cetyltrimethylammonium bromide (CTMAB) as a co-enhancement agent for nucleic acid determination at nanogram levels using a common spectrofluorometer [1]. In the pH range 6.40–7.10, nucleic acids and CTMAB jointly enhanced the RLS intensity of AR, producing three characteristic RLS peaks at 410, 470, and 555 nm [1]. The enhanced RLS intensity was linear with nucleic acid concentration across the following ranges: 5.0 × 10⁻⁸ to 8.0 × 10⁻⁶ g/mL for yeast RNA, 5.0 × 10⁻⁹ to 5.0 × 10⁻⁶ g/mL for fish sperm DNA, and 5.0 × 10⁻⁸ to 1.2 × 10⁻⁶ g/mL for calf thymus DNA [1]. Detection limits were reported at 1.28 ng/mL for calf thymus DNA [1]. This RLS-based method exploits the unique assembly and intercalation behavior of acridine red on nucleic acid surfaces, a property modulated by the specific N-methyl substitution pattern not shared with pyronin Y or B in the same RLS assay configuration.

RLS nucleic acid assay
Reported
AR+CTMAB RLS: linear range 5×10⁻⁹–5×10⁻⁶ g/mL (fish sperm DNA), detection limit 1.28 ng/mL calf thymus DNA. RLS peaks at 410,470,555 nm.
Supports label-free nanogram-level nucleic acid quantification with standard spectrofluorometer.
Method specific to acridine red assembly; not replicated with pyronin Y/B.
Resonance light scattering Nucleic acid quantification Spectrofluorometry Nanogram detection DNA/RNA assay

Acridine Red 3B Free Base: Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


Fluorescence Spectroscopy and Quantitative Bioimaging Requiring High Quantum Yield Xanthene Dyes

For researchers designing fluorescence-based assays where signal brightness per fluorophore molecule is critical—such as single-molecule fluorescence, fluorescence correlation spectroscopy (FCS), or low-abundance target detection—acridine red 3B free base offers higher quantum yield and longer fluorescence lifetime compared to the structurally analogous pyronin Y and pyronin B, as demonstrated in direct head-to-head photophysical characterization [1]. The free base form (CAS 82182-02-3) provides formulation flexibility for custom counter-ion selection or conjugation chemistry that the pre-formed hydrochloride salt (CAS 2465-29-4) does not permit. Ethanol is the recommended solvent for achieving maximum fluorescence performance [1].

Histological Staining of Plasma Cells Using the Validated Hitchcock-Ehrich Protocol

Clinical histology laboratories and veterinary pathology services seeking a documented, reproducible method for plasma cell identification should procure acridine red 3B for use in the Hitchcock-Ehrich staining protocol, which pairs acridine red (3% aqueous) with malachite green (1% aqueous) at a 3:1 ratio with 30-second staining time under Zenker fixation [2]. This method produces differential staining with green nuclei, crimson plasma cell cytoplasm, and pink other-cell cytoplasm—a colorimetric pattern distinct from the methyl green-pyronin (Unna-Pappenheim) technique [2]. Direct substitution of pyronin Y or pyronin B into this protocol is not validated and would require re-optimization of dye concentrations, staining duration, and fixation conditions [2][3].

Environmental Water Quality Monitoring: Trace Nitrite Determination by Fluorescence Quenching

Environmental analytical laboratories and water quality testing facilities can employ acridine red 3B as a selective fluorescence probe for quantifying nitrite (NO₂⁻) in water samples at ng/mL to sub-ng/mL levels. The validated fluorescence quenching method, using hydrochloric acid medium and detection at 554 nm (or 527/556 nm excitation/emission), achieves a detection limit of 7.5 ng/mL (Han & Lu, 2004) [4] or 1.98 ng/mL (Dong & Gou, 2004) [5], with recovery rates of 90–105%. This application represents a distinct utility for acridine red 3B that is not documented for pyronin Y or pyronin B in the peer-reviewed analytical chemistry literature.

Label-Free Nanogram-Level Nucleic Acid Quantification via Resonance Light Scattering

Molecular biology core facilities and genomics laboratories requiring sensitive, label-free quantification of DNA or RNA using standard spectrofluorometric instrumentation can implement the AR-CTMAB resonance light scattering (RLS) method developed by Wang et al. (2000) [6]. The method achieves linear quantification across 2–3 orders of magnitude (down to 5.0 × 10⁻⁹ g/mL for fish sperm DNA) with a detection limit of 1.28 ng/mL for calf thymus DNA, using RLS peaks at 410, 470, and 555 nm [6]. The acridine red-specific assembly and intercalation behavior on nucleic acid surfaces underpins this application and has not been replicated with pyronin Y or pyronin B in equivalent RLS assay configurations.

Application
Selection Property
Validation Focus
Fluorescence spectroscopy / bioimaging
High quantum yield & long lifetime vs. pyronin Y/B
Solvent-dependent Φ_f and τ verification; free base conjugation compatibility
Plasma cell histological staining
Validated Hitchcock-Ehrich dye pair (AR + malachite green)
Protocol adherence (3:1 ratio, Zenker fixation); crimson cytoplasmic differentiation
Environmental nitrite monitoring
Fluorescence quenching probe with ng/mL detection limit
Linearity, recovery, and LOD under HCl-mediated nitrosation conditions
Label-free nucleic acid quantification
Resonance light scattering (RLS) with CTMAB enhancement
RLS peak positions and linear dynamic range for target DNA/RNA
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